(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-hydroxycoumarins and β-nitroalkenes, leading to 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives . The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 5,7-dimethyl-2-aminobenzo[d]thiazole with 4-oxo-4H-chromene-3-carboxaldehyde followed by acetylation of the resulting imine with methyl acetate.", "Starting Materials": [ "5,7-dimethyl-2-aminobenzo[d]thiazole", "4-oxo-4H-chromene-3-carboxaldehyde", "methyl acetate", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-2-aminobenzo[d]thiazole (1.0 equiv) and 4-oxo-4H-chromene-3-carboxaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium methoxide (1.2 equiv) in methanol. Stir the mixture at room temperature for 1 hour.", "Step 3: Add methyl acetate (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Purify the product by column chromatography to obtain (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate as a yellow solid." ] } | |
CAS RN |
868675-52-9 |
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.46 |
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-16(9-12)24(10-18(25)28-3)22(30-20)23-21(27)15-11-29-17-7-5-4-6-14(17)19(15)26/h4-9,11H,10H2,1-3H3 |
InChI Key |
PSCKNLHCMDECFE-FCQUAONHSA-N |
SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC(=O)OC)C |
solubility |
not available |
Origin of Product |
United States |
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